

# Pharmacokinetics, Safety & Efficacy in Elderly Patients

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

The table below integrates quantitative data on patient characteristics, pharmacokinetics, safety, and efficacy from clinical trials and real-world observational studies.

| Parameter          | Findings in Elderly Patients ( $\geq 65$ years) | Comparison with Younger Patients ( $< 65$ years) | Data Source / Study              |
|--------------------|-------------------------------------------------|--------------------------------------------------|----------------------------------|
| Systemic Exposure  | Increased exposure [1].                         | Not specified.                                   | Official Product Information [1] |
| Recommended Dosage | No dose adjustment recommended [1].             | No dose adjustment recommended.                  | Official Product Information [1] |

| **Safety Profile** | • **Related AEs:** 2.0% of patients • **Related SAEs:** None reported [2]. | • **Related AEs:** 2.7% of patients • **Related SAEs:** 3 events in 2 patients [2]. | **Icatibant Outcome Survey (IOS)** [3] [2] | | **Common Adverse Reactions** | Injection site reactions (very common), dizziness, nausea, rash, pyrexia (common) [1]. | Similar nature and frequency of AEs [4]. | Clinical Trials & IOS [4] [1] | | **Efficacy (Median Time to Symptom Relief)** | Real-world setting: ~3.5 hours to resolution after HCP administration [5]. | Real-world setting: Similar outcomes; clinical trials: ~8.0 hours to resolution [5] [6]. | **Icatibant Outcome Survey (IOS) & Controlled Trials** [5] [6] | | **Patient Characteristics** | • Later diagnosis (median age: 41.0 years) • Longer diagnostic delay (median: 23.9 years) • More comorbidities & concomitant medications [2]. | •

Earlier diagnosis (median age: 19.4 years) • Shorter diagnostic delay (median: 4.8 years) [2]. | **Icatibant Outcome Survey (IOS) [2]** |

## Detailed Experimental Protocols and Data Analysis

For researchers designing studies or troubleshooting, here are the methodologies from the key studies cited.

### Icatibant Outcome Survey (IOS) - Real-World Safety Study

- **Study Design:** International, prospective, observational drug registry (NCT01034969) [2].
- **Patient Population:** 872 patients with C1-INH-HAE type I/II, including 100 elderly ( $\geq 65$  yrs) and 772 younger patients ( $< 65$  yrs) as of Feb 2018 [3] [2].
- **Methodology:** Data on **icaticbant** use (dosing, attack details) and safety (adverse events) were collected at baseline and follow-up visits. A post-hoc analysis compared the two age groups [2].
- **Analysis:** Descriptive statistics. Differences between groups were evaluated using Wilcoxon test for continuous variables and Chi-square/Fisher's exact test for categorical variables [2].

### Phase I Clinical Trial - Pharmacokinetics

- **Study Design:** Phase I clinical trials in healthy volunteers [7].
- **Dosing:** Single 30 mg or 90 mg subcutaneous doses, or three 30 mg doses at 6-hour intervals [7].
- **PK Analysis:** Plasma concentration-time profiles were used to derive parameters like ( $C_{\max}$ ), ( $AUC$ ), and elimination half-life [7].

## Key Considerations for Clinical Practice & Research

- **Ischemic Heart Disease & Stroke:** Theoretical concerns exist due to **icaticbant**'s mechanism of action (B2 receptor antagonism). Exercise caution in patients with **acute ischemic heart disease, unstable angina, or in the weeks following a stroke** [1].
- **Laryngeal Attacks:** Patients experiencing laryngeal attacks must **seek immediate medical attention in a healthcare facility** even after self-injection, due to the risk of airway obstruction [4] [1].
- **Self-Administration:** The first dose should be administered under medical supervision. Patients and caregivers require proper training in subcutaneous injection technique [1].

## Relationship Between Age, Exposure, and Clinical Outcomes

The following diagram synthesizes the documented relationships between patient age, pharmacokinetics, and clinical outcomes, based on the analyzed data.



[Click to download full resolution via product page](#)

## Essential Troubleshooting Guide for Professionals

- **Scenario:** An elderly patient presents with reduced efficacy or unexpected side effects.
- **Action 1: Verify Comorbidities and Concomitant Medications.** Elderly patients often have more comorbidities and take more medications. While no direct drug-drug interactions are known, polypharmacy requires careful review [2].
- **Action 2: Confirm Injection Technique.** Ensure the patient or caregiver has been properly trained in subcutaneous administration, as incorrect technique could impact efficacy or cause local reactions [1].
- **Action 3: Review Attack Severity and Timing.** Data shows that earlier treatment leads to faster resolution. If treatment was delayed, this could explain a perceived reduction in efficacy [5].

The collective evidence indicates that **icatibant** is a well-tolerated and effective treatment for acute HAE attacks in the elderly population, with a safety profile that permits its use without dose modification.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 30 mg solution for injection in pre-filled syringe - Summary of... Icatibant [medicines.org.uk]
2. versus younger patients with hereditary angioedema type I/II... Elderly [ctajournal.biomedcentral.com]
3. patient characteristics and safety analysis from the Icatibant ... [pubmed.ncbi.nlm.nih.gov]
4. Safety Profile - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
5. Treatment of hereditary angioedema with icatibant [pubmed.ncbi.nlm.nih.gov]
6. Efficacy - SAJAZIR (icatibant) [sajazir.com]
7. Pharmacokinetics of single and repeat doses of icatibant [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pharmacokinetics, Safety & Efficacy in Elderly Patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1768161#icatibant-use-in-elderly-patient-populations>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)